molecular formula C11H9F6NO2 B14143211 Ethyl n-[3,5-di(trifluoromethyl)phenyl]carbamate CAS No. 1998-88-5

Ethyl n-[3,5-di(trifluoromethyl)phenyl]carbamate

Cat. No.: B14143211
CAS No.: 1998-88-5
M. Wt: 301.18 g/mol
InChI Key: YKCQHKCQSDPUOL-UHFFFAOYSA-N
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Description

Ethyl n-[3,5-di(trifluoromethyl)phenyl]carbamate is a chemical compound characterized by the presence of ethyl, carbamate, and trifluoromethyl groups. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl n-[3,5-di(trifluoromethyl)phenyl]carbamate typically involves the reaction of 3,5-di(trifluoromethyl)aniline with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl n-[3,5-di(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or carbamate groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Ethyl n-[3,5-di(trifluoromethyl)phenyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl n-[3,5-di(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl n-[3,5-di(trifluoromethyl)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl groups enhance stability and lipophilicity, making it valuable in various applications.

Properties

CAS No.

1998-88-5

Molecular Formula

C11H9F6NO2

Molecular Weight

301.18 g/mol

IUPAC Name

ethyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C11H9F6NO2/c1-2-20-9(19)18-8-4-6(10(12,13)14)3-7(5-8)11(15,16)17/h3-5H,2H2,1H3,(H,18,19)

InChI Key

YKCQHKCQSDPUOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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